molecular formula C13H8O7 B1258381 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one CAS No. 91485-02-8

3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one

Cat. No. B1258381
CAS RN: 91485-02-8
M. Wt: 276.2 g/mol
InChI Key: ZELMDXUEWHBWPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromen-6-one derivatives, including compounds similar to 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one, often involves multi-step reactions, including condensation and cyclization processes. For instance, the synthesis of substituted 7,8,9,10-Tetrahydrobenzo[c]chromen-6-ones through condensation of hydroxy-tetrahydrobenzo[c]chromen-6-ones with substituted amines has been demonstrated, yielding compounds with potential central nervous system activity (Garazd et al., 2002).

Molecular Structure Analysis

The molecular structure of chromen-6-one derivatives, including 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one, is characterized by the presence of a chromenone core, which significantly influences the chemical behavior of these compounds. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating such structures, providing detailed insights into the molecular geometry and electronic distribution (Wang et al., 2005).

Chemical Reactions and Properties

Chromen-6-one derivatives participate in various chemical reactions, primarily due to the reactive nature of their core structure. These reactions include cyclizations, Friedel-Crafts acylations, and interactions with metals, leading to the formation of complex structures with unique properties. For example, the interaction of chromen-6-one derivatives with metals has been investigated, revealing fluorescent properties that can be modulated by substituent effects (Gülcan et al., 2021).

Physical Properties Analysis

The physical properties of chromen-6-one derivatives are influenced by their molecular structure, including solubility, melting points, and crystalline forms. These properties are crucial for understanding the behavior of these compounds in various environments and for their potential application in materials science.

Chemical Properties Analysis

The chemical properties of 3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one and related compounds are defined by their functional groups, particularly the hydroxy groups and the chromenone core. These groups contribute to the compound's acidity, reactivity towards nucleophiles and electrophiles, and its ability to form hydrogen bonds and participate in π-π stacking interactions, as observed in crystal structures (Abou et al., 2012).

Scientific Research Applications

Fluorescence and Metal Interaction Properties

Research has explored the fluorescence probes in various sciences, including analytical, environmental, and medicinal chemistry. A study by Gülcan et al. (2022) found that derivatives of benzo[c]chromen-6-one, such as 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one, can act as fluorescent molecules, demonstrating fluorescence enhancement in the presence of metals. This highlights their potential use in spectrofluorometry and sensor applications (Gülcan et al., 2022).

Synthetic and Biological Applications

Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones have been synthesized and studied for their pharmacological activities, including their potential as stimulants for the central and peripheral nervous systems (Garazd et al., 2002). This demonstrates the compound's relevance in the synthesis of biologically active molecules (Garazd et al., 2002).

Green Chemistry and Catalysis

The synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using green methodologies has been reported. For instance, Esmaeilpour et al. (2015) developed an environmentally benign procedure using Fe3O4@SiO2–imid–PMAn nanoparticles as magnetic catalysts, demonstrating the compound's utility in green chemistry and catalysis (Esmaeilpour et al., 2015).

Review on Synthetic Protocols

Mazimba (2016) provided a comprehensive review of the synthetic procedures for 6H-benzo[c]chromen-6-ones, highlighting their importance in pharmacology and the need for efficient synthetic methods due to limited natural quantities (Mazimba, 2016).

Crystal Structure Analysis

Studies like those conducted by Abou et al. (2012) have delved into the crystal structure of derivatives, offering insights into their molecular interactions and stability, which is crucial for their application in material science and pharmaceuticals (Abou et al., 2012).

properties

IUPAC Name

3,4,8,9,10-pentahydroxybenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O7/c14-6-2-1-4-8-5(3-7(15)9(16)11(8)18)13(19)20-12(4)10(6)17/h1-3,14-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELMDXUEWHBWPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,8,9,10-Pentahydroxybenzo[c]chromen-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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